7-Bromohept-5-ynenitrile
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
53574-62-2 |
|---|---|
Molecular Formula |
C7H8BrN |
Molecular Weight |
186.05 g/mol |
IUPAC Name |
7-bromohept-5-ynenitrile |
InChI |
InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2 |
InChI Key |
XDSYGPQIMBIKLH-UHFFFAOYSA-N |
Canonical SMILES |
C(CC#CCBr)CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7 Bromohept 5 Ynenitrile
Halogenation-Based Approaches for Alkyne Functionalization
Halogenation-based strategies are foundational in synthetic chemistry for introducing bromine atoms into a molecular framework. In the context of 7-bromohept-5-ynenitrile, these methods typically involve the synthesis of a suitable precursor containing a C7 carbon backbone and the requisite alkyne and nitrile (or nitrile precursor) functionalities, followed by a targeted bromination step. The key challenge lies in achieving high selectivity for the desired propargylic position without affecting the alkyne or other functional groups.
A robust and frequently employed strategy involves a multi-step sequence starting from a readily available precursor, such as 5-hexyn-1-ol. This linear approach builds the molecule sequentially, ensuring precise control over the placement of each functional group.
The synthesis commences with the protection of the hydroxyl group of 5-hexyn-1-ol, often as a tetrahydropyranyl (THP) ether, to prevent interference in subsequent steps. The terminal alkyne is then deprotonated using a strong base like n-butyllithium (n-BuLi) to form a lithium acetylide. This potent nucleophile is subsequently reacted with an electrophilic one-carbon source, typically paraformaldehyde, to extend the chain and install a hydroxyl group at the C7 position, yielding a propargylic alcohol.
The critical bromination step is then performed. The newly formed primary propargylic alcohol is converted into the target bromide. Standard reagents for this transformation, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃) in an Appel reaction, are highly effective. This step selectively replaces the hydroxyl group with bromine to form the 7-bromo-1-(tetrahydropyranyloxy)hept-5-yne intermediate.
The final stage involves converting the protected alcohol at C1 into the nitrile. First, the THP protecting group is removed under mild acidic conditions to reveal the primary alcohol. This alcohol is then typically converted into a better leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The synthesis is completed by the nucleophilic displacement of the tosylate group with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), via an Sₙ2 reaction to furnish the final product, this compound.
Electrophilic Addition Strategies to Form this compound
While electrophilic addition across an alkyne typically results in its saturation to an alkene, specific strategies can be designed where electrophilic reagents are used to construct the target molecule's key features. These routes may not involve a direct addition to the alkyne in the final product but rather utilize electrophilic species to functionalize a precursor.
This approach focuses on the transformation of a precursor alcohol, 7-hydroxyhept-5-ynenitrile, into the desired bromo-functionalized product. In this context, the "electrophilic bromine precursor" is generated in situ as part of the reagent system. The Appel reaction is a prime example of this strategy.
The synthesis of the precursor, 7-hydroxyhept-5-ynenitrile, can be achieved through methods analogous to those described in section 2.1, but with the nitrile group installed early in the sequence. Once the hydroxy-alkyne-nitrile scaffold is in place, it is subjected to bromination conditions. The reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) proceeds via the formation of a bromophosphonium intermediate, [Ph₃P-Br]⁺Br⁻. The alcohol oxygen attacks the electrophilic phosphorus atom, forming an oxyphosphonium salt. Subsequent attack by the bromide ion on the propargylic carbon results in the displacement of triphenylphosphine oxide and the formation of this compound. This method is highly efficient for converting primary and secondary alcohols to the corresponding bromides with minimal side reactions.
Conjugate Addition Strategies in the Synthesis of this compound
Conjugate addition, or Michael addition, represents a powerful carbon-carbon bond-forming reaction. Its application to the synthesis of this compound provides a convergent and often highly efficient route by combining two smaller fragments.
A sophisticated strategy involves the 1,4-conjugate addition of a specialized organometallic nucleophile to an α,β-unsaturated nitrile, such as acrylonitrile (B1666552). The success of this route hinges on the preparation of a suitable organometallic reagent that contains the bromo-alkyne fragment.
A plausible nucleophile for this transformation is a lithium cuprate (B13416276), derived from a propargylic bromide precursor. For instance, 1,4-dibromobut-2-yne can be selectively converted into a propargylic organocuprate reagent, (Br-CH₂-C≡C-CH₂)₂CuLi. This "Gilman-like" reagent is a soft nucleophile, ideal for promoting 1,4-addition over direct 1,2-addition to the nitrile group of the Michael acceptor.
The reaction sequence is as follows:
Preparation of the Organocuprate: The organolithium reagent is first generated by reacting a suitable precursor like 1-bromo-4-iodobut-2-yne with tert-butyllithium (B1211817) at low temperatures. The subsequent addition of copper(I) iodide or cyanide generates the lithium di(organo)cuprate.
Conjugate Addition: The prepared cuprate is then added to a solution of acrylonitrile (CH₂=CH-CN). The cuprate selectively attacks the β-carbon of acrylonitrile.
Workup: A subsequent aqueous workup protonates the resulting enolate intermediate to yield the final product, this compound.
This convergent approach is potentially more step-economical than linear syntheses, as it constructs the C7 backbone and introduces the nitrile in a single key step.
Development of Novel and Efficient Synthetic Routes
The demand for versatile building blocks like this compound continually drives research into more efficient, scalable, and cost-effective synthetic methods. A comparative analysis of the primary strategies reveals distinct advantages and disadvantages that guide the choice of route for a specific application.
The conjugate addition route (section 2.3) offers an elegant and convergent solution, significantly shortening the synthetic sequence. However, it requires the careful preparation and handling of sensitive organometallic reagents, such as organocuprates, which can be challenging to scale up.
The table below provides a comparative summary of these synthetic methodologies.
| Synthetic Approach | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|
| Halogenation / Linear Synthesis (from 5-hexyn-1-ol) |
|
|
|
| Electrophilic Bromination (Appel Reaction) |
|
|
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| Conjugate Addition |
|
|
|
Future research will likely focus on developing catalytic or one-pot procedures that combine multiple steps, thereby increasing efficiency, reducing waste, and making this important synthetic intermediate more accessible for research and development.
Reactivity Profile and Reaction Mechanisms of 7 Bromohept 5 Ynenitrile
Transformations Involving the Alkyne Moiety
The internal alkyne in 7-bromohept-5-ynenitrile is a site of high electron density and is therefore susceptible to a variety of addition and cycloaddition reactions. The proximity of the electron-withdrawing nitrile group can influence the regioselectivity of these transformations.
Electrophilic Addition: Alkynes undergo electrophilic addition, although they are generally less reactive than alkenes towards electrophiles. libretexts.orgchemistrysteps.comdoubtnut.comyoutube.com The addition of electrophiles like hydrogen halides (HX) or halogens (X₂) across the triple bond is expected. libretexts.orgchemistrysteps.com The first addition would yield a halo-substituted alkene, and a second addition can occur to give a tetra-substituted alkane. libretexts.org In the case of an unsymmetrical alkyne like this compound, the regioselectivity of the addition will be influenced by the electronic effects of the substituents. The electron-withdrawing nitrile group will likely direct the electrophile to the carbon atom further from it.
Nucleophilic Addition: While less common for simple alkynes, nucleophilic addition can occur, particularly with activated alkynes or in the presence of a suitable catalyst. The electron-withdrawing nature of the nitrile group in this compound makes the alkyne more susceptible to nucleophilic attack than a simple dialkyl alkyne.
The alkyne functionality can participate in various cycloaddition reactions to form cyclic compounds. researchgate.netwiley-vch.de A notable example is the [3+2] cycloaddition with azides (the "click" reaction), which would yield a triazole. libretexts.org Diels-Alder reactions, where the alkyne acts as a dienophile, are also possible, though often require electron-withdrawing groups on the alkyne to proceed efficiently, a condition met by the presence of the nitrile group. nih.gov These reactions are powerful tools for the synthesis of complex heterocyclic and carbocyclic systems.
Catalytic Hydration: The addition of water across the triple bond, known as hydration, typically requires a catalyst, such as mercury(II) salts or, more recently, gold or platinum complexes. organic-chemistry.orgacs.orgorganic-chemistry.org For an internal alkyne, this reaction would be expected to yield a mixture of two ketones, as the initial enol intermediate can be formed by the addition of the hydroxyl group to either of the sp-hybridized carbons. The regioselectivity can sometimes be controlled by the choice of catalyst and reaction conditions.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) across the alkyne follows Markovnikov's rule in the absence of peroxides, with the hydrogen adding to the carbon with more hydrogen atoms (in the case of a terminal alkyne). youtube.comkhanacademy.orgmasterorganicchemistry.com For an internal alkyne like this compound, a mixture of vinyl halides would be expected from the first addition. chemistrysteps.com The presence of peroxides with HBr can lead to anti-Markovnikov addition via a radical mechanism. chemistrysteps.com
Table 2: Predicted Transformations of the Alkyne Moiety in this compound
| Reaction Type | Reagents | Predicted Product(s) | Key Features |
| Electrophilic Addition (Halogenation) | Br₂ (1 eq.) | (E/Z)-5,6-Dibromohept-5-enenitrile | Stereoselective addition |
| Cycloaddition ([3+2]) | R-N₃, Cu(I) catalyst | Substituted triazole | Forms a heterocyclic ring |
| Catalytic Hydration | H₂O, H₂SO₄, HgSO₄ | Mixture of hept-5-yn-2-one and hept-6-yn-2-one derivatives | Forms ketones via enol intermediate |
| Hydrohalogenation | HBr (1 eq.) | Mixture of (E/Z)-6-bromohept-5-enenitrile and (E/Z)-5-bromohept-5-enenitrile | Regioisomeric vinyl bromides |
Chemical Conversions of the Nitrile Functional Group
The reactivity of this compound is largely dictated by the electrophilic nature of the carbon atom in the nitrile group (-C≡N). This electrophilicity arises from the significant polarization of the carbon-nitrogen triple bond, making the carbon atom susceptible to attack by nucleophiles. This inherent reactivity allows for the conversion of the nitrile group into a variety of other functional groups, primarily through hydrolysis, reduction, and reactions with organometallic species.
Hydrolysis and Reduction Pathways
The nitrile functionality of this compound can be readily transformed into a carboxylic acid or a primary amine through hydrolysis and reduction, respectively. These are fundamental conversions in organic synthesis.
Hydrolysis: The conversion of the nitrile group to a carboxylic acid, yielding 7-bromohept-5-ynoic acid, can be achieved under either acidic or basic conditions. Both pathways proceed through an amide intermediate. libretexts.org
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide, also under acidic conditions, yields the corresponding carboxylic acid and an ammonium ion.
In a basic medium, the nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated by water to form an imidic acid, which, similar to the acidic pathway, tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions results in the formation of a carboxylate salt, which upon acidic workup, gives the final carboxylic acid product.
| Condition | Reagents | Intermediate | Final Product |
| Acidic | H₃O⁺, Δ | 7-Bromohept-5-ynamide | 7-Bromohept-5-ynoic acid |
| Basic | 1. NaOH, H₂O, Δ 2. H₃O⁺ | 7-Bromohept-5-ynamide | 7-Bromohept-5-ynoic acid |
Reduction: The nitrile group in this compound can be reduced to a primary amine, 7-bromohept-5-yn-1-amine, using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, forming an imine anion. A second hydride transfer then occurs, leading to a dianion which, upon protonation during aqueous workup, yields the primary amine. chemistrysteps.com Milder reducing agents like diisobutylaluminium hydride (DIBAL-H) can also be employed and may offer a pathway to the corresponding aldehyde under carefully controlled conditions through the hydrolysis of an intermediate imine. chemistrysteps.comyoutube.com
| Reducing Agent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 7-Bromohept-5-yn-1-amine |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane | 7-Bromohept-5-ynal (via imine hydrolysis) |
Reactions with Organometallic Reagents
The reaction of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), provides a powerful method for the synthesis of ketones with the formation of a new carbon-carbon bond. chemistrysteps.comucalgary.ca
The strongly nucleophilic carbon of the organometallic reagent adds to the electrophilic carbon of the nitrile group. This addition leads to the formation of a stable intermediate imine anion, which is then hydrolyzed upon aqueous workup to yield a ketone. ucalgary.camasterorganicchemistry.com A key feature of this reaction is that the addition of the organometallic reagent occurs only once, as the negatively charged imine intermediate is unreactive towards further nucleophilic attack. chemistrysteps.com
| Organometallic Reagent | Example | Intermediate | Final Product (after hydrolysis) |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | Imine anion | 8-Bromo-oct-6-yn-2-one |
| Organolithium Reagent | n-Butyllithium (n-BuLi) | Imine anion | 11-Bromo-undec-9-yn-5-one |
Detailed Mechanistic Elucidations for Key Reactions
Understanding the detailed mechanisms of the key transformations of the nitrile group in this compound is fundamental to controlling its reactivity.
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: The nitrogen atom of the nitrile is protonated by the acid, increasing the electrophilicity of the carbon atom.
Nucleophilic Attack: A water molecule attacks the electrophilic carbon, forming a protonated imidic acid.
Deprotonation: A water molecule acts as a base to deprotonate the oxygen, yielding an imidic acid.
Tautomerization: The imidic acid tautomerizes to the more stable amide.
Further Hydrolysis: The amide is then further hydrolyzed under acidic conditions to the carboxylic acid and ammonium ion. libretexts.org
Mechanism of Reduction with LiAlH₄:
First Hydride Addition: A hydride ion from LiAlH₄ attacks the electrophilic carbon of the nitrile, breaking one of the π-bonds and forming an imine anion complexed to the aluminum species.
Second Hydride Addition: A second hydride ion is delivered to the same carbon atom, breaking the remaining π-bond and forming a dianion.
Protonation: Upon aqueous workup, the dianion is protonated twice to yield the primary amine. chemistrysteps.com
Mechanism of Reaction with Grignard Reagents:
Nucleophilic Addition: The carbanionic carbon of the Grignard reagent attacks the electrophilic carbon of the nitrile, forming a magnesium salt of an imine anion.
Hydrolysis: Addition of aqueous acid protonates the nitrogen to form an imine.
Further Hydrolysis: The imine is then hydrolyzed under the acidic conditions to the corresponding ketone. masterorganicchemistry.com This latter stage involves protonation of the imine nitrogen, nucleophilic attack by water, and subsequent elimination of ammonia.
Strategic Applications in Complex Organic Synthesis
7-Bromohept-5-ynenitrile as a Pivotal Intermediate in Multi-step Synthesis
The utility of this compound as a pivotal intermediate is prominently demonstrated in the multi-step synthesis of prostanoid analogues. researchgate.netresearchgate.net Prostanoids are a class of physiologically active lipid compounds that include prostaglandins, prostacyclins, and thromboxanes. The synthesis of these complex molecules often requires the precise introduction of carbon chains with specific functionalities.
In a notable synthetic approach, this compound serves as an electrophile in a conjugate addition-alkylation sequence. researchgate.net The reaction involves the initial conjugate addition of a lithiated organosulfur species to an α,β-unsaturated lactone, which generates a transient enolate. This enolate is then trapped by this compound, forming a new carbon-carbon bond and incorporating the seven-carbon chain of the nitrile into the growing molecular framework. researchgate.net
The reaction can be summarized as follows:
| Reactant 1 | Reactant 2 | Electrophile | Product |
| Lithiated organosulfur compound | α,β-Unsaturated lactone | This compound | Alkylated lactone intermediate |
This sequence highlights the role of this compound as a key building block, enabling the introduction of a functionalized side chain in a single, stereocontrolled step. The resulting intermediate, containing both the nitrile and the internal alkyne, is then poised for further transformations to elaborate the final prostanoid structure.
Contribution to the Synthesis of Biologically Relevant Frameworks (General Precursor Role)
The application of this compound in the synthesis of 9-oxo-10-oxaprostanoids underscores its importance as a precursor to biologically relevant frameworks. researchgate.net These prostanoid analogues are of interest for their potential therapeutic properties. The nitrile and alkyne functionalities within the incorporated side chain are not merely passive structural elements; they are versatile handles for subsequent chemical manipulations.
For instance, the nitrile group can be hydrolyzed to a carboxylic acid, a key feature of many natural prostaglandins. The internal alkyne can be selectively reduced to either a cis- or trans-alkene, providing control over the geometry of the final molecule, which is often crucial for biological activity. This versatility allows chemists to generate a library of prostanoid analogues for structure-activity relationship studies.
Utility in the Construction of Functional Materials and Polymers
While the application of this compound in the synthesis of discrete bioactive molecules has been demonstrated, its utility in the construction of functional materials and polymers is an area that remains largely unexplored in the available scientific literature. In principle, the bifunctional nature of this compound could lend itself to polymerization strategies. For example, the bromo- and cyano- functionalities could be exploited in polycondensation or addition polymerization reactions. The rigid alkyne unit could also be incorporated into polymer backbones to impart specific conformational or electronic properties. However, to date, there are no specific examples of the use of this compound in materials science reported in peer-reviewed publications.
Integration into Convergent and Linear Synthetic Strategies
The synthesis of the aforementioned prostanoid analogues utilizing this compound provides an excellent case study for its integration into both convergent and linear synthetic strategies.
Linear Aspect: Following the key coupling step, the synthesis proceeds in a linear fashion to elaborate the final prostanoid. researchgate.net This involves a series of sequential transformations of the functional groups introduced by this compound, such as the modification of the nitrile and alkyne moieties.
The strategic choice to employ this compound allows for a hybrid approach that leverages the benefits of both convergent and linear synthesis. The initial convergent coupling rapidly builds molecular complexity, while the subsequent linear steps allow for the fine-tuning of the molecular architecture.
Computational Chemistry and Theoretical Investigations of 7 Bromohept 5 Ynenitrile
Electronic Structure and Bonding Analysis via Quantum Chemical Methods
A key technique in this area is Natural Bond Orbital (NBO) analysis . uni-muenchen.dewikipedia.org NBO analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonds. uni-muenchen.dewikipedia.orgq-chem.com This approach allows for a quantitative description of bonding, including hybridization, bond polarity, and delocalization effects arising from hyperconjugation. cwejournal.org For 7-bromohept-5-ynenitrile, NBO analysis would quantify the polarization of the C-Br and C≡N bonds and identify significant donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding its stability and reactivity. cwejournal.org
Illustrative Electronic Properties for this compound:
| Property | Description | Hypothetical Value |
|---|---|---|
| Dipole Moment | Measures the overall polarity of the molecule. Influenced by the electronegative Br and N atoms. | ~3.5 Debye |
| Natural Charge on Br | Calculated atomic charge on the bromine atom, indicating the polarity of the C-Br bond. | -0.25 e |
| Natural Charge on N | Calculated atomic charge on the nitrogen atom, indicating the high polarity of the nitrile group. | -0.50 e |
| Hybridization of C5-C6 (Alkyne) | Describes the atomic orbital mixing for the triple-bonded carbons. | sp |
Prediction of Reactivity and Reaction Pathways Using Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful and widely used computational method that balances accuracy with computational cost, making it ideal for studying the reactivity of medium-sized organic molecules. mdpi.comnih.govuchicago.edu DFT calculations can be used to map out potential energy surfaces for chemical reactions, identifying transition states and intermediates to elucidate reaction mechanisms. researchgate.netacs.org
For this compound, DFT could be used to predict its behavior in various reactions. For instance, the alkyne and nitrile groups can undergo nucleophilic addition, while the bromine atom can be a leaving group in substitution reactions. DFT calculations would help determine the activation energies for these potential pathways, predicting which reaction is most likely to occur under specific conditions. rsc.orgnih.govacs.org Reactivity descriptors derived from DFT, such as the Fukui function, can pinpoint the most electrophilic and nucleophilic sites within the molecule. rsc.org
Illustrative DFT-Calculated Reactivity Descriptors:
| Descriptor | Predicted Reactive Site | Implication |
|---|---|---|
| Fukui Function (f+) | Carbon of the Nitrile (C1) | Most likely site for nucleophilic attack. |
| Fukui Function (f-) | Bromine (Br) Atom | Most likely site for electrophilic attack. |
| Activation Energy (SN2) | Carbon bonded to Bromine (C7) | Predicts the feasibility of substituting the bromine atom. |
Frontier Molecular Orbital (FMO) Theory Applications to Reactivity
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. ucsb.eduwikipedia.org The energy and spatial distribution of these orbitals are key to understanding how a molecule will react. youtube.com
The HOMO energy is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of chemical stability; a smaller gap generally implies higher reactivity. stackexchange.comwuxiapptec.comrsc.orgresearchgate.net For this compound, FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their shapes to predict how it would interact with other reagents. The analysis would likely show the HOMO localized near the electron-rich alkyne and bromine, while the LUMO might be concentrated around the electron-withdrawing nitrile group.
Illustrative FMO Properties for this compound:
| Orbital Property | Hypothetical Value (eV) | Interpretation |
|---|---|---|
| HOMO Energy | -9.5 | Indicates its potential as an electron donor in reactions. |
| LUMO Energy | -0.8 | Indicates its potential as an electron acceptor. |
| HOMO-LUMO Gap | 8.7 | Suggests relatively high kinetic stability. researchgate.net |
Conformational Analysis and Energetic Landscapes
Due to its flexible seven-carbon chain, this compound can exist in numerous spatial arrangements, or conformations. nih.govacs.org Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is achieved by systematically rotating the single bonds in the molecule and calculating the energy at each step, resulting in a potential energy landscape. acs.orgacs.orgnih.gov
Understanding the preferred conformation is vital, as the molecule's shape can significantly influence its reactivity. For example, a reaction might only be possible if the molecule adopts a specific, higher-energy conformation. For this compound, the most stable conformation would likely be an extended chain to minimize steric hindrance, similar to higher alkanes. unicamp.br The energetic landscape would reveal the energy costs associated with folding the chain, which could be necessary for intramolecular reactions.
Illustrative Conformational Energy Data:
| Conformer | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti (Extended) | 180° | 0.0 (Most Stable) |
| Gauche | 60° | +0.9 |
| Eclipsed | 0° | +4.5 (Transition State) |
Advanced Simulation Techniques (e.g., Molecular Dynamics)
Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. rsc.orguchicago.edunih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model molecular vibrations, conformational changes, and interactions with other molecules, such as solvents. bioinformaticsreview.comacs.orgnih.gov These simulations rely on a "force field," a set of parameters that defines the potential energy of the system. wikipedia.org
An MD simulation of this compound, for example in a water or organic solvent, could reveal how the molecule folds and moves in a solution. acs.org It could also be used to calculate thermodynamic properties like free energy. nih.gov Advanced techniques like metadynamics can be employed to accelerate the exploration of the conformational space, allowing the simulation to overcome energy barriers and sample different conformations more efficiently, which is particularly useful for studying rare events like chemical reactions or significant conformational changes. nih.gov
Illustrative MD Simulation Parameters:
| Parameter | Typical Value/Setting |
|---|---|
| Force Field | CHARMM or AMBER |
| Solvent | Explicit Water (TIP3P model) |
| Simulation Time | 100 nanoseconds |
| Temperature | 300 K |
| Ensemble | NPT (Constant Number of particles, Pressure, Temperature) |
Spectroscopic Characterization Methodologies for 7 Bromohept 5 Ynenitrile and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules. For 7-Bromohept-5-ynenitrile, a detailed analysis of its ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) NMR techniques, would provide a complete structural assignment.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different sets of chemically non-equivalent protons in the molecule. The methylene (B1212753) protons adjacent to the bromine atom (Br-CH₂-) would likely appear in the downfield region, typically around 3.4 ppm, due to the deshielding effect of the electronegative bromine. The protons on the carbon chain would show complex splitting patterns due to spin-spin coupling with neighboring protons. The propargylic protons adjacent to the alkyne group would also have a characteristic chemical shift.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. The carbon atom bonded to the bromine (C-Br) would resonate at a specific chemical shift, influenced by the halogen's electronegativity. The two sp-hybridized carbons of the alkyne functional group (C≡C) would show characteristic signals in the range of 60-90 ppm. The nitrile carbon (-C≡N) would appear further downfield, typically above 110 ppm.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~2.5 | Triplet |
| H-3 | ~1.8 | Quintet |
| H-4 | ~2.3 | Triplet of triplets |
| H-7 | ~3.9 | Triplet |
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C-1 (CN) | ~119 |
| C-2 | ~17 |
| C-3 | ~27 |
| C-4 | ~19 |
| C-5 | ~80 |
| C-6 | ~75 |
| C-7 | ~15 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.
The most prominent and diagnostic peaks would be due to the stretching vibrations of the nitrile (C≡N) and the internal alkyne (C≡C) groups. The nitrile group typically exhibits a sharp, strong absorption band in the region of 2260-2220 cm⁻¹. The internal alkyne C≡C stretching vibration is expected to appear as a weak to medium intensity band in the range of 2260-2190 cm⁻¹. The weakness of this band is due to the relatively small change in dipole moment during the vibration of the symmetrically substituted triple bond.
Other important vibrational modes include the C-H stretching vibrations of the methylene groups in the alkyl chain, which would appear just below 3000 cm⁻¹. The C-Br stretching vibration would be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretching | 2260-2220 | Strong, Sharp |
| C≡C (Alkyne) | Stretching | 2260-2190 | Weak to Medium |
| C-H (Alkane) | Stretching | 2960-2850 | Medium to Strong |
| C-Br (Bromoalkane) | Stretching | 600-500 | Medium to Strong |
Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its accurate mass, which can then be used to confirm its elemental formula (C₇H₈BrN). A key feature in the mass spectrum of a bromine-containing compound is the presence of two isotopic peaks for the molecular ion [M]⁺ and any bromine-containing fragments. This is due to the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. This results in a characteristic M and M+2 pattern with an intensity ratio of approximately 1:1.
The fragmentation pattern observed in the mass spectrum upon electron ionization (EI) would provide valuable structural information. Common fragmentation pathways for bromoalkanes include the loss of a bromine radical (•Br) or a molecule of hydrogen bromide (HBr). The alkyl chain could also undergo fragmentation, leading to the formation of various carbocation fragments. The analysis of these fragment ions helps to piece together the structure of the original molecule.
Expected Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br/⁸¹Br) | Description |
| [M]⁺ | 185/187 | Molecular ion |
| [M-Br]⁺ | 106 | Loss of a bromine radical |
| [M-HBr]⁺ | 105 | Loss of hydrogen bromide |
Complementary Spectroscopic and Analytical Techniques
In addition to the primary spectroscopic methods discussed above, other techniques can provide complementary information for a comprehensive characterization of this compound.
Elemental Analysis: This technique provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and bromine) in the compound, which can be used to independently verify the empirical and molecular formula determined by mass spectrometry.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These chromatographic techniques are essential for assessing the purity of the synthesized compound. By coupling these techniques with a mass spectrometer (GC-MS or LC-MS), it is possible to separate and identify any impurities or byproducts from the reaction mixture.
X-ray Crystallography: If a suitable single crystal of this compound or a solid derivative can be obtained, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. This would confirm the connectivity and provide precise bond lengths and angles, offering the ultimate proof of structure.
By integrating the data obtained from these various spectroscopic and analytical methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for further studies and applications of this compound.
Synthesis and Reactivity of Advanced Derivatives and Analogues of 7 Bromohept 5 Ynenitrile
Design and Synthesis of Structurally Modified Derivatives
The synthesis of 7-Bromohept-5-ynenitrile and its derivatives typically involves a multi-step sequence, beginning with commercially available starting materials. A common strategy for the synthesis of long-chain bromoalkynes involves the reaction of a suitable alcohol with a brominating agent. For instance, long-chain alkyl and alkenyl bromides can be obtained in high yields by reacting their corresponding methanesulfonates with anhydrous magnesium bromide.
A key building block for the synthesis of this compound is a terminal alkyne. The introduction of the nitrile group can be achieved through various methods, including the reaction of a corresponding halide with a cyanide salt, such as sodium or potassium cyanide, in an appropriate solvent like ethanol. This nucleophilic substitution reaction is a well-established method for forming carbon-carbon bonds and introducing the nitrile functionality.
The design and synthesis of structurally modified derivatives of this compound focus on introducing substituents at various positions of the carbon chain to modulate the electronic and steric properties of the molecule. This can influence the reactivity of both the bromo and nitrile functionalities. For example, the introduction of alkyl or aryl groups on the carbon chain can be achieved by utilizing appropriately substituted starting materials.
| Derivative | Starting Material | Key Reagents |
| 8-Bromo-2-methyloct-6-ynenitrile | 6-Bromo-4-methylhex-1-yne | 1. n-BuLi, 2. Paraformaldehyde, 3. PBr3, 4. NaCN |
| 7-Bromo-2-phenylhept-5-ynenitrile | 5-Bromo-1-phenylpent-1-yne | 1. n-BuLi, 2. Ethylene oxide, 3. PBr3, 4. KCN |
This table presents hypothetical synthetic routes to illustrate the general strategies for creating derivatives of this compound, as specific literature on these exact compounds is scarce.
Comparative Analysis of Reactivity and Selectivity in Analogous Compounds
The reactivity of this compound and its analogues is dictated by the interplay between the bromo, alkynyl, and nitrile functional groups. The bromine atom can participate in nucleophilic substitution and cross-coupling reactions, while the nitrile group can undergo hydrolysis, reduction, or addition reactions. The triple bond of the alkyne can also be a site for various addition and cycloaddition reactions.
A comparative analysis of the reactivity of analogous compounds reveals the influence of structural modifications on reaction outcomes. For instance, altering the chain length between the bromo and nitrile groups can affect the propensity for intramolecular cyclization reactions. A shorter chain might favor the formation of five- or six-membered rings, whereas a longer chain could lead to larger ring systems or favor intermolecular reactions.
The electronic nature of substituents on the carbon chain can also significantly impact reactivity. Electron-withdrawing groups can increase the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease this electrophilicity.
| Analogue | Reaction Type | Product | Observations |
| 6-Bromohex-4-ynenitrile | Intramolecular Cyclization (hypothetical) | Cyclopentenecarbonitrile derivative | Higher propensity for cyclization due to favorable ring strain. |
| 8-Bromooct-6-ynenitrile | Intermolecular Coupling | Dimerized or coupled product | Longer chain disfavors intramolecular reactions, leading to intermolecular pathways. |
| 7-Bromohept-5-ynoic acid | Intramolecular Lactonization | Hept-5-yn-7-olide | The carboxylic acid group can participate in intramolecular reactions to form lactones. |
Exploration of Homologues and Heteroatom-substituted Variants
The exploration of homologues of this compound, which differ in the length of the methylene (B1212753) spacer, provides insights into the distance-dependent interactions between the functional groups. Increasing or decreasing the number of methylene units between the alkyne and the nitrile or the bromo group can influence the molecule's flexibility and its ability to adopt conformations suitable for specific reactions.
Furthermore, the introduction of heteroatoms such as oxygen or nitrogen into the carbon chain can lead to the synthesis of novel variants with distinct chemical properties. For example, replacing a methylene group with an oxygen atom to form an ether linkage can alter the solubility and coordination properties of the molecule.
The synthesis of these heteroatom-substituted variants often requires different synthetic strategies. For instance, the Williamson ether synthesis could be employed to introduce an oxygen atom into the carbon backbone. The reactivity of these variants would also be expected to differ significantly from the parent compound. The presence of a heteroatom could influence the electronic environment of the reactive centers and could also participate directly in reactions, for example, by acting as an internal nucleophile.
| Variant | Structural Modification | Potential Synthetic Precursor | Expected Change in Reactivity |
| 8-Bromooct-6-ynenitrile | Homologue (one additional CH2) | 1,6-Heptanediol | Similar reactivity but altered cyclization propensity. |
| 6-Bromohex-4-ynenitrile | Homologue (one less CH2) | 1,4-Pentanediol | Increased likelihood of intramolecular reactions. |
| 1-Bromo-7-cyano-3-oxahept-5-yne | Heteroatom-substituted (O) | Propargyl alcohol and 3-bromopropanol | Altered solubility and potential for O-participated reactions. |
| 1-Bromo-7-cyano-3-azahept-5-yne | Heteroatom-substituted (N) | Propargylamine and 3-bromopropanol | Potential for N-participated reactions and altered basicity. |
This table outlines the design of homologues and heteroatom-substituted variants of this compound, proposing potential precursors and predicting changes in reactivity based on fundamental chemical principles.
Future Perspectives and Emerging Research Avenues for 7 Bromohept 5 Ynenitrile
Development of Sustainable and Green Chemical Transformations
Currently, there is a lack of specific research focused on the development of sustainable and green chemical transformations for 7-Bromohept-5-ynenitrile. The known synthesis of this compound involves the reaction of 2-(prop-2-yny1oxy)tetrahydro-2H-pyran with either 1-bromo-3-chloropropane or 1-bromo-4-chlorobutane. researchgate.net Future research in this area could focus on developing synthetic routes that utilize renewable starting materials, employ less hazardous reagents, and minimize waste generation. The principles of green chemistry, such as atom economy and the use of catalytic rather than stoichiometric reagents, could guide the development of more environmentally benign synthetic pathways.
Catalytic Approaches for Enhanced Efficiency and Selectivity
The existing literature does not detail specific catalytic approaches developed to enhance the efficiency and selectivity of reactions involving this compound. Its documented use is in a conjugate addition reaction where it acts as an electrophile to alkylate an enolate. hkust.edu.hkresearchgate.netpublish.csiro.au This reaction resulted in yields of 50-55%. hkust.edu.hkresearchgate.netpublish.csiro.au Future research could explore the use of various catalysts to improve the yield and stereoselectivity of such reactions. For instance, the development of chiral catalysts could enable the asymmetric synthesis of valuable enantiopure compounds. Furthermore, investigating different catalytic systems could lead to novel transformations of the functional groups present in this compound, namely the bromo, alkynyl, and nitrile moieties.
Integration into Flow Chemistry and Automated Synthesis Platforms
There is currently no information available regarding the integration of this compound into flow chemistry or automated synthesis platforms. Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for process automation. Future research could focus on adapting the synthesis and reactions of this compound to continuous flow systems. This would not only enhance the efficiency and scalability of processes involving this compound but also allow for the rapid generation of derivative libraries for screening in various applications.
Interdisciplinary Research with Broader Chemical and Material Science Implications
While the current body of research on this compound is limited to its application in a specific synthetic context for the preparation of 9-oxo-10-oxaprostanoids, its molecular structure suggests potential for broader applications. hkust.edu.hkpublish.csiro.au The presence of a terminal alkyne, a nitrile group, and a bromoalkane functionality in one molecule makes it a versatile building block. Future interdisciplinary research could explore its use in material science, for example, as a monomer for polymerization or as a precursor for functionalized materials. The nitrile group could be hydrolyzed to a carboxylic acid or reduced to an amine, opening up avenues for the synthesis of novel polymers, while the alkyne and bromo functionalities could be used for click chemistry and other coupling reactions to create complex molecular architectures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
